Ethanol, 2,2'-[(1-methylethyl)imino]bis-
Overview
Description
Ethanol, 2,2’-[(1-methylethyl)imino]bis-, also known as Diethanolisopropylamine or Isopropyldiethanolamine, is a chemical compound with the formula C7H17NO2 . It has a molecular weight of 147.2154 . It is also referred to by other names such as 2,2’- (Isopropylimino)diethanol, N-Isopropyl-2,2’-iminodiethanol, N,N-Bis (2-hydroxyethyl)isopropylamine, and 2,2’- [ (1-methylethyl)imino]bisethanol .
Molecular Structure Analysis
The molecular structure of Ethanol, 2,2’-[(1-methylethyl)imino]bis- can be represented by the InChI string: InChI=1S/C7H17NO2/c1-7(2)8(3-5-9)4-6-10/h7,9-10H,3-6H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
Ethanol, 2,2’-[(1-methylethyl)imino]bis- is a straw to amber colored liquid with a slight amine odor . It has a boiling point of 255.2ºC at 760 mmHg, a flash point of 119.3ºC, and a density of 1.003 g/cm³ . It has a molecular weight of 147.2154 .Scientific Research Applications
Extraction and Separation of Alcohols from Water : A study by Chapeaux et al. (2008) explored the extraction of alcohols like ethanol from water using an ionic liquid. This process is significant for ethanol production, especially considering its use as a commercial transportation fuel and its role in the pharmaceutical industry. The study revealed that certain ionic liquids can effectively separate ethanol from water, which is traditionally done through energy-intensive distillation processes (Chapeaux et al., 2008).
Molecular Dynamics of Ethanol Mixtures : Alcalde et al. (2016) used a computational approach to study the properties of 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide + ethanol mixtures. This research provides insights into the nanoscopic properties of these mixtures, which is relevant for understanding the physics of complex mixtures used in industrial processes (Alcalde et al., 2016).
Ethanol Removal from Mixtures with Alkanes : González et al. (2013) investigated the use of ionic liquids for extracting ethanol from its mixtures with heptane and hexane. This study contributes to the development of efficient extraction processes in chemical engineering and related fields (González et al., 2013).
Nonlinear Optical Performances of Polymers Containing Benzimidazole Chromophores : Carella et al. (2007) studied two nonlinear optical (NLO) azo-benzimidazolic chromophores, including bis-ethanol derivatives. This research is important for understanding the NLO activities of these polymers and their potential applications in materials science (Carella et al., 2007).
Reactions with Amino Alcohols : Pestunovich et al. (2006) investigated the reactions of alkoxy and amino derivatives of silacyclobutane with amino alcohols. This study contributes to the field of organic chemistry and the understanding of such reactions (Pestunovich et al., 2006).
Catalytic Applications in Olefin Methoxycarbonylation : Akiri and Ojwach (2019) explored the use of palladium(II) complexes of (phenoxy)imine ligands in catalyzing the methoxycarbonylation of olefins. This study is significant in the context of industrial catalysis and the production of esters (Akiri & Ojwach, 2019).
Properties
IUPAC Name |
2-[2-hydroxyethyl(propan-2-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(2)8(3-5-9)4-6-10/h7,9-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRGNKUNRVABBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059534 | |
Record name | Ethanol, 2,2'-[(1-methylethyl)imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanol, 2,2'-[(1-methylethyl)imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
121-93-7 | |
Record name | Isopropyldiethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyldiethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyldiethanolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-[(1-methylethyl)imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2,2'-[(1-methylethyl)imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[(1-methylethyl)imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYLDIETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TQD418JUM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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